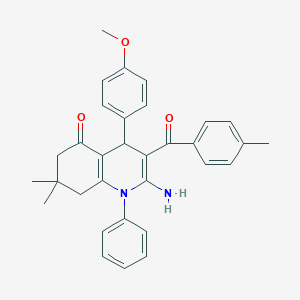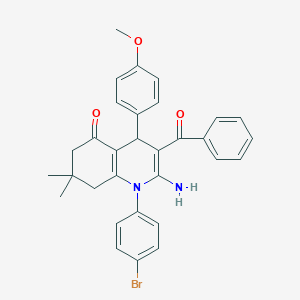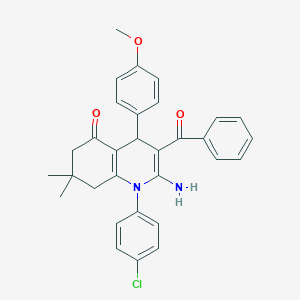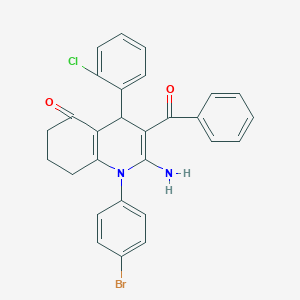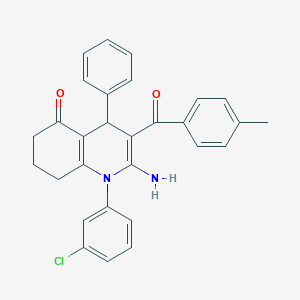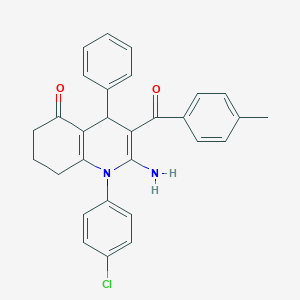![molecular formula C22H28N2O2 B304415 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B304415.png)
3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione is not fully understood. However, it is believed to act through the modulation of various neurotransmitters, including GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes, such as COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione has a range of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It also exhibits potent analgesic effects, reducing pain in animal models of neuropathic pain. Additionally, it has been shown to reduce inflammation in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione in lab experiments is its potent pharmacological effects. It can be used to investigate the mechanisms of action of various neurotransmitters and enzymes, as well as to develop new drugs for the treatment of various diseases. However, one of the limitations is that it is a relatively new compound, and its long-term effects on the body are not well understood.
Direcciones Futuras
There are several future directions for the study of 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it could be investigated for its potential use as an analgesic or anti-inflammatory agent. Further research is also needed to investigate its long-term effects on the body and to optimize its pharmacological properties for use in drug development.
In conclusion, 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione is a promising compound with a range of potential applications in various fields of science. Its unique properties and potent pharmacological effects make it a valuable tool for investigating the mechanisms of action of various neurotransmitters and enzymes, as well as for developing new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and its potential for use in the treatment of neurodegenerative diseases and other conditions.
Métodos De Síntesis
The synthesis of 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione involves the reaction of 1-adamantylamine with ethyl acetoacetate and benzaldehyde in the presence of a catalyst. The reaction proceeds through a Mannich-type reaction, followed by a cyclization step to form the desired compound.
Aplicaciones Científicas De Investigación
3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of science. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione |
|---|---|
Fórmula molecular |
C22H28N2O2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
3-[1-(1-adamantyl)ethylamino]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H28N2O2/c1-14(22-11-15-7-16(12-22)9-17(8-15)13-22)23-19-10-20(25)24(21(19)26)18-5-3-2-4-6-18/h2-6,14-17,19,23H,7-13H2,1H3 |
Clave InChI |
SLMWKNYKHBTVTM-UHFFFAOYSA-N |
SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4CC(=O)N(C4=O)C5=CC=CC=C5 |
SMILES canónico |
CC(C12CC3CC(C1)CC(C3)C2)NC4CC(=O)N(C4=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






